5-Fluoro-2,3-dihydro-4-benzofurancarboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2,3-dihydro-4-benzofurancarboxaldehyde is a fluorinated aromatic aldehyde with the molecular formula C9H7FO2 and a molecular weight of 166.15 g/mol. This compound is characterized by the presence of a fluorine atom on the benzofuran ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2,3-dihydro-4-benzofurancarboxaldehyde typically involves the following steps:
Starting Materials: The synthesis often begins with commercially available 2,3-dihydrobenzofuran derivatives.
Oxidation: The aldehyde group is introduced through oxidation reactions, often using reagents like manganese dioxide (MnO2) or Dess-Martin periodinane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2,3-dihydro-4-benzofurancarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, MnO2
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles and suitable solvents
Major Products Formed:
Oxidation: 5-Fluoro-2,3-dihydro-4-benzofurancarboxylic acid
Reduction: 5-Fluoro-2,3-dihydro-4-benzofuranol
Substitution: Various substituted benzofurans depending on the nucleophile used
Scientific Research Applications
5-Fluoro-2,3-dihydro-4-benzofurancarboxaldehyde has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-Fluoro-2,3-dihydro-4-benzofurancarboxaldehyde exerts its effects depends on its specific application. For example, in pharmaceutical research, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating biological pathways.
Comparison with Similar Compounds
2-Benzofurancarboxaldehyde
3-Benzofurancarboxaldehyde
5-Fluoro-2,3-dihydrobenzofuran
Uniqueness: 5-Fluoro-2,3-dihydro-4-benzofurancarboxaldehyde is unique due to the presence of the fluorine atom, which significantly alters its chemical reactivity and biological activity compared to its non-fluorinated counterparts.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
5-fluoro-2,3-dihydro-1-benzofuran-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-8-1-2-9-6(3-4-12-9)7(8)5-11/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZJEQVBLKNYDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C(=C(C=C2)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.